REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][CH2:10]Cl)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Br-:12].[Li+]>C(#N)C>[N:1]1([C:7]([O:9][CH2:10][Br:12])=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)OCCl
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered off
|
Type
|
CUSTOM
|
Details
|
filtrate was evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(=O)OCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |